molecular formula C15H13N B8492695 9-(1-Propenyl)carbazole CAS No. 3324-18-3

9-(1-Propenyl)carbazole

Cat. No.: B8492695
CAS No.: 3324-18-3
M. Wt: 207.27 g/mol
InChI Key: SFQDJUABNNSJHB-UHFFFAOYSA-N
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Description

9-(1-Propenyl)carbazole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

3324-18-3

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

9-prop-1-enylcarbazole

InChI

InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-11H,1H3

InChI Key

SFQDJUABNNSJHB-UHFFFAOYSA-N

Canonical SMILES

CC=CN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 100 mL round bottom flask fitted with a magnetic stirrer, reflux condenser and nitrogen inlet were placed 2.07 g (0.01 mole) of 9-allyl carbazole, 1.12 g (0.01 mole) of potassium t-butoxide and 10 mL of DMSO. The reaction mixture was stirred for 20 minutes at room temperature and then was heated to 120° C. and kept at that temperature for two hours. TLC on silica gel was used to monitor the reaction. After cooling to room temperature, the reaction mixture was poured into 20 mL of distilled water and extracted with ethyl ether. The organic layer was washed with distilled water to remove DMSO, then anhydrous sodium sulfate was added and the mixture stirred for an hour. Thereafter, the sodium sulfate was removed by filtration and a rotary evaporator was used to remove the solvent. 9-(1-Propenyl)carbazole was isolated in 63% yield (1.3 g) as a pale yellow viscous liquid. 1H NMR (300 MHz, CDCl3) showed that the product was consisted of approximately a 1:2 ratio of cis and trans 9-(1-propenyl)carbazole isomers.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a vial, 0.5 g of trans-9-(1-propenyl)carbazole and 0.013 g of IOC10 (2 mole % based on 9-(1-propenyl)carbazole) were dissolved in 1 mL of dichloromethane. The solution was exposed to UV light using a GE H3T-7 200 W medium pressure mercury arc lamp for 3 minutes and then poured into methanol. After filtering and drying the resulting precipitated oligomer in a vacuum oven, a yield of 0.25 g (50%) was obtained.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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